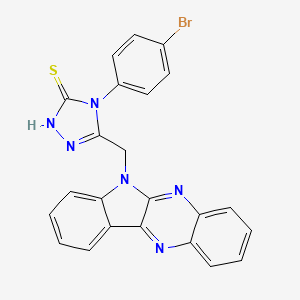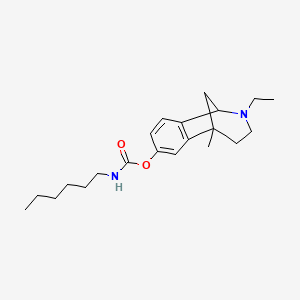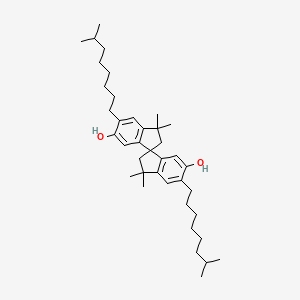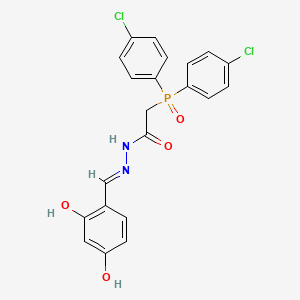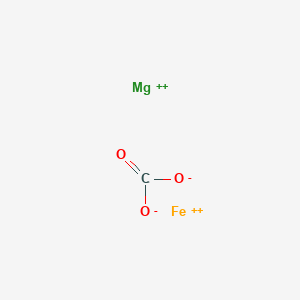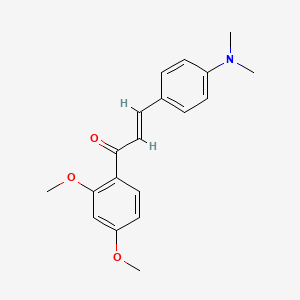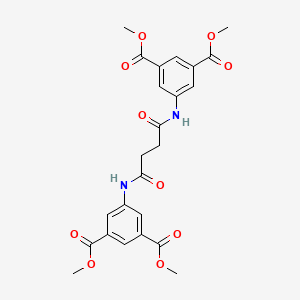
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique structure, which includes a dioxolane ring, a chlorophenyl group, a phenyl group, and a triazolylmethyl group. The stereochemistry of the compound is specified by the (4S,5R) configuration, indicating the spatial arrangement of the substituents around the dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with a carbonyl compound under acidic conditions. This step often involves the use of catalysts such as p-toluenesulfonic acid or sulfuric acid.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through nucleophilic substitution reactions. These reactions may involve the use of reagents such as chlorobenzene and bromobenzene, along with a suitable base like sodium hydride or potassium carbonate.
Attachment of the Triazolylmethyl Group: The triazolylmethyl group can be attached through a click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may
Propiedades
Número CAS |
107659-71-2 |
|---|---|
Fórmula molecular |
C18H14ClN3O3 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
(4S,5R)-4-(2-chlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H14ClN3O3/c19-15-9-5-4-8-14(15)18(10-22-12-20-11-21-22)16(24-17(23)25-18)13-6-2-1-3-7-13/h1-9,11-12,16H,10H2/t16-,18-/m1/s1 |
Clave InChI |
WGYNGUPGPFBECC-SJLPKXTDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



